Copper(II) acetylacetonate

Catalog No.
S607081
CAS No.
13395-16-9
M.F
C10H16CuO4
M. Wt
263.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) acetylacetonate

CAS Number

13395-16-9

Product Name

Copper(II) acetylacetonate

IUPAC Name

copper;4-hydroxypent-3-en-2-one

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

ZKXWKVVCCTZOLD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

Solubility

Slightly soluble in water; soluble in chloroform

Synonyms

acetyl acetonate, acetyl acetonate, chromium (III) salt, acetyl acetonate, copper (+2) salt, acetyl acetonate, manganese (II) salt, acetyl acetonate, manganese (III) salt, acetyl acetonate, potassium salt, acetyl acetonate, sodium salt, acetylacetonate, chromium(III) acetylacetonate, copper acetylacetonate, copper(II) acetylacetonate, Cu(II) acetyl acetonate, cupric acetylacetonate, manganese acetylacetonate, Nd(III)-acetylacetonate, vanadyl acetylacetonate

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu]
  • Precursor for material synthesis

    Copper(II) acetylacetonate can be used as a precursor for the synthesis of various materials through techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD) []. This allows for the creation of thin films and coatings of copper oxide, which finds applications in photovoltaics, catalysis, and gas sensing [, ].

  • Catalyst

    Copper(II) acetylacetonate exhibits catalytic activity in various organic reactions. For instance, it can act as a catalyst for the aziridination of alkenes and the Huisgen cycloaddition reaction for the synthesis of 1,2,3-triazoles [, ]. These reactions are valuable tools in organic synthesis for the development of new materials and pharmaceuticals.

  • Biomedical research

    While research is still ongoing, copper(II) acetylacetonate shows potential for applications in biomedicine. Studies suggest it may possess anti-angiogenic and anti-tumor activities, making it a candidate for further investigation in cancer research []. However, it's important to note that this area of research is still in its early stages, and more studies are needed to understand its potential therapeutic effects and safety profile.

Copper(II) acetylacetonate is a coordination compound with the chemical formula Cu O2C5H7)2\text{Cu O}_2\text{C}_5\text{H}_7)_2. It is classified as a homoleptic acetylacetonate complex of copper(II), characterized by its bright blue color and insolubility in water. The structure of copper(II) acetylacetonate features a square planar coordination around the copper center, which is stabilized by two acetylacetonate ligands. Notably, single crystals of this compound exhibit unusual flexibility, allowing them to form knots due to the nature of intermolecular forces at play .

, particularly as a catalyst. For instance, it has been shown to effectively catalyze the Huisgen-click reaction, facilitating the synthesis of 1,2,3-triazoles from organic azides and alkynes under mild conditions . Additionally, it reacts with various chelating ligands, forming a range of copper(II) complexes that demonstrate Lewis acid behavior . The thermal decomposition of copper(II) acetylacetonate also leads to the release of acetylacetone ligands and the formation of copper metal under specific conditions .

Copper(II) acetylacetonate can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting copper(II) salts (such as copper(II) chloride or sulfate) with acetylacetone in an appropriate solvent (often ethanol or methanol). The reaction typically requires heating to facilitate complex formation.
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that utilize mechanochemical methods to produce copper(II) acetylacetonate efficiently.
  • Hydrothermal Synthesis: This method involves the use of high-pressure and high-temperature conditions to promote the formation of the complex from its precursors in aqueous solutions.

Copper(II) acetylacetonate finds applications across various fields:

  • Catalysis: It serves as an efficient catalyst for organic reactions, including click chemistry and oxidation reactions.
  • Material Science: The compound is used in thin-film deposition processes and as a precursor for producing copper-based materials.
  • Chemical Synthesis: It plays a role in synthesizing other chemical compounds and intermediates due to its reactivity with various ligands.

Studies on the interactions of copper(II) acetylacetonate with other compounds reveal its role in catalysis and coordination chemistry. For example, its interaction with activated carbon has been explored for catalytic applications, demonstrating enhanced activity compared to homogeneous systems. The immobilization of this complex onto supports allows for reuse in catalytic processes without significant loss of activity .

Several compounds share structural or functional similarities with copper(II) acetylacetonate. Here are some notable examples:

Compound NameChemical FormulaCharacteristics
Nickel(II) acetylacetonateNi(O₂C₅H₇)₂Similar structure; used in catalysis but exhibits different reactivity patterns.
Cobalt(II) acetylacetonateCo(O₂C₅H₇)₂Exhibits similar coordination properties; used in organic synthesis as well.
Iron(III) acetylacetonateFe(O₂C₅H₇)₃Different oxidation state; used in various catalytic processes.
Zinc(II) acetylacetonateZn(O₂C₅H₇)₂Less catalytic activity; often used in coordination chemistry studies.

Uniqueness: Copper(II) acetylacetonate is distinguished by its effective catalytic properties in various organic reactions and its unique structural flexibility compared to other metal-acetylacetonates. Its ability to stabilize different oxidation states while maintaining a square planar geometry contributes to its versatility in chemical applications .

Physical Description

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline]

Color/Form

Blue powder

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

263.034456 g/mol

Monoisotopic Mass

263.034456 g/mol

Boiling Point

Sublimes

Heavy Atom Count

15

Melting Point

284 C degrees (decomposes)

UNII

69QQY9TJ8M

Related CAS

17272-66-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13395-16-9

Wikipedia

Copper(II)_acetylacetonate

General Manufacturing Information

Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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